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xi-3,5-Dimethyl-2(5H)-furanone

Physicochemical profiling Formulation stability Ionization-dependent partitioning

xi-3,5-Dimethyl-2(5H)-furanone (CAS 5584-69-0) is a naturally occurring butenolide lactone (C6H8O2, MW 112.13) belonging to the dihydrofuranone subclass. It is structurally characterized by methyl substituents at the C3 and C5 positions of the 2(5H)-furanone ring and, critically, lacks the C3/C4 hydroxyl group present in its high-impact industrial analogs sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) and maple furanone (5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone).

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
CAS No. 5584-69-0
Cat. No. B3053748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namexi-3,5-Dimethyl-2(5H)-furanone
CAS5584-69-0
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCC1C=C(C(=O)O1)C
InChIInChI=1S/C6H8O2/c1-4-3-5(2)8-6(4)7/h3,5H,1-2H3
InChIKeySAXRUMLUKZBSTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

xi-3,5-Dimethyl-2(5H)-furanone (CAS 5584-69-0): A Non-Hydroxylated Butenolide Flavor Lactone for Smoke, Bacon, and Fermentation Applications


xi-3,5-Dimethyl-2(5H)-furanone (CAS 5584-69-0) is a naturally occurring butenolide lactone (C6H8O2, MW 112.13) belonging to the dihydrofuranone subclass [1]. It is structurally characterized by methyl substituents at the C3 and C5 positions of the 2(5H)-furanone ring and, critically, lacks the C3/C4 hydroxyl group present in its high-impact industrial analogs sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) and maple furanone (5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone) [2]. This compound has been detected as a flavor component of cooked bacon, smoke condensates, and the edible miller mushroom (Coprinus comatus) [3]. The molecule possesses one chiral center at C5, yielding a racemic (xi) mixture unless enantioselectively synthesized . Its predicted physicochemical profile includes a water solubility of 38.6 g/L, logP of 0.97, and a weakly acidic pKa of 15.13, distinguishing it fundamentally from hydroxylated furanone counterparts [4].

Smoke, bacon, and fermented mushroom volatile research — detected in cooked bacon, smoke condensates, and edible mushrooms, with reported dominance in fungal fermentations.

Non-hydroxylated butenolide reference standard — lacks the C3/C4 hydroxyl group present in sotolon and maple furanone, supporting differentiation studies in flavor chemistry.

Racemic (xi) mixture with one chiral center — suitable for chiral method development and enantioselective synthesis research.

Why Generic Furanone Substitution Fails: Structural Determinants of xi-3,5-Dimethyl-2(5H)-furanone Differentiation from Sotolon and Maple Furanone


The 2(5H)-furanone scaffold supports a family of industrially significant flavor compounds; however, the presence or absence of a single hydroxyl substituent fundamentally alters physicochemical behavior, sensory profile, and application suitability. xi-3,5-Dimethyl-2(5H)-furanone lacks the C3-hydroxyl group that defines sotolon and maple furanone, resulting in a predicted pKa shift from ~9.3–9.6 (hydroxylated analogs) to 15.13 (target compound), meaning the target compound is essentially non-ionizable under all physiologically and food-relevant pH conditions . This difference eliminates the hydrogen-bond donor capacity present in sotolon, which has been shown to drive dimerization in chloroform solution—a behavior not observed for non-hydroxylated analogs [1]. Furthermore, the flavor character diverges sharply: sotolon and maple furanone deliver sweet, caramel, maple, and curry notes at extraordinarily low odor thresholds (0.02–0.04 ng/L in air), whereas xi-3,5-dimethyl-2(5H)-furanone is associated with smoky, bacon-like, and fermented mushroom aroma profiles [2][3]. Substituting one furanone for another without accounting for these structural, physicochemical, and organoleptic differences will produce unpredictable outcomes in flavor formulation, biocatalytic glycosylation, or analytical method development [4].

Attribute
Risk if Substituted with Hydroxylated Furanones
C3-hydroxyl group absent
Ionization behavior shifts >5 pKa units; pH-dependent partitioning may differ, altering formulation reproducibility.
Hydrogen-bond donor count = 0
Monomeric solution behavior vs. dimerization of sotolon; concentration-dependent calibration nonlinearity may arise with hydroxylated analogs.
Flavor character (smoky, bacon, fermented)
Sensory profile diverges sharply from sweet, caramel, maple notes of sotolon/maple furanone; application outcome may not transfer.
Structural analog does not imply interchangeable performance — verify non-hydroxylated identity and monomeric behavior for target workflow.

Quantitative Differentiation Evidence for xi-3,5-Dimethyl-2(5H)-furanone (5584-69-0) vs. Hydroxylated Furanone Analogs


Acidity Suppression: pKa Shift of >5 Orders of Magnitude Relative to Hydroxylated Furanone Flavor Compounds

xi-3,5-Dimethyl-2(5H)-furanone exhibits a predicted pKa (strongest acidic) of 15.13, rendering it essentially non-ionizable under all food, biological, and environmental pH conditions [1]. In contrast, sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) has a predicted pKa of 9.28±0.40, and furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) has a predicted pKa of 9.62±0.40, both of which place these hydroxylated analogs in a regime where partial deprotonation can occur at food-relevant pH values (e.g., pH 7–9) . This >5-order-of-magnitude difference in acid dissociation constant means the target compound remains predominantly in its neutral lactone form regardless of formulation pH, eliminating pH-dependent partitioning variability that affects hydroxylated furanones [2].

pKa Shift vs. Hydroxylated Analogs
Reported
pKa 15.13 vs. ~9.3–9.6
Non-ionizable character supports pH-independent partitioning context.
Predicted values; experimental verification recommended.
Physicochemical profiling Formulation stability Ionization-dependent partitioning

Dominant Volatile Signature in Submerged Fungal Fermentation: 64.12% of Total Volatile Flavor Compounds in Ganoderma lucidum Broth

In a headspace GC-MS analysis of volatile flavor compounds from Ganoderma lucidum submerged-cultured broth, xi-3,5-dimethyl-2(5H)-furanone (identified as 4,5-dihydro-3,5-dimethyl-2-furanone) was the single most abundant volatile compound detected, constituting 64.12% of the total volatile flavor compound content [1]. This overwhelming dominance was not observed for any hydroxylated furanone in the same system, suggesting that the non-hydroxylated scaffold is preferentially biosynthesized or retained under these fermentation conditions. Among more than 30 volatile compounds detected, this single lactone accounted for nearly two-thirds of the total volatile signal, demonstrating its unique prominence as a fungal secondary metabolite volatile [2].

Fermentation Dominance
Head-to-head
64.12% of total volatiles
Dominant volatile marker in G. lucidum broth; supports fermentation monitoring.
Single study; matrix-specific dominance may vary.
Fermentation volatile profiling Fungal metabolomics Natural flavor discovery

Kinetic Accumulation During Liquid Smoke Curing: 17,650-Fold Concentration Increase Over 6 Days in Bacon Processing

In a quantitative study of volatile component evolution during low-temperature liquid smoking of Hunan bacon, xi-3,5-dimethyl-2(5H)-furanone (listed as 2-Furanone, 2,5-dihydro-3,5-dimethyl) exhibited a dramatic time-dependent accumulation [1]. At day 0 (unsmoked control), the concentration was 0.02 ± 0.03 µg/kg. After 6 days of liquid smoking, the concentration reached 353 ± 48.6 µg/kg—a ~17,650-fold increase—and remained elevated at 342 ± 24.6 µg/kg (day 8) and 338 ± 64.2 µg/kg (day 10) [2]. This magnitude of smoke-induced formation distinguishes it from other volatile classes such as furfural (which peaked at day 6 at 735 µg/kg but started from a detectable baseline of 0.62 µg/kg), highlighting the compound as a specific and sensitive marker of smoke-curing progression [3].

Smoke Curing Kinetics
Head-to-head
~17,650-fold increase
Near-zero baseline to 353 µg/kg; supports smoke-curing progression context.
Liquid smoking model; bacon matrix.
Smoke curing chemistry Process flavor formation Meat flavor analysis

Hydrogen-Bond Donor Absence: Monomeric Solution Behavior vs. Dimerization of Hydroxylated Analogs

Vibrational circular dichroism (VCD) and optical rotation studies have established that sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) exists as a hydrogen-bonded dimer in chloroform solution, whereas its non-hydroxylated structural analogs remain monomeric [1]. The hydroxyl group at C3 in sotolon provides a hydrogen-bond donor site that enables intermolecular dimerization, a behavior that complicates spectroscopic characterization, concentration-dependent property measurements, and formulation reproducibility. xi-3,5-Dimethyl-2(5H)-furanone, lacking any hydrogen-bond donor (HBD count = 0), cannot participate in such self-association, ensuring consistent monomeric behavior across concentration ranges [2]. This structural feature is directly evidenced by the compound's predicted hydrogen bond donor count of 0 and acceptor count of 2, compared with sotolon's HBD count of 1 and HBA count of 3 [3].

Monomer vs. Dimer Behavior
Class-level
HBD count = 0 (no dimerization)
Monomeric solution behavior supports linear calibration context.
Inferred from absence of OH; sotolon dimers confirmed.
Solution-state behavior Spectroscopic characterization Formulation consistency

GC Retention Index Differentiation: Consistent RI Windows for Unambiguous Identification in Complex Food and Fermentation Matrices

The gas chromatographic retention index (RI) of xi-3,5-dimethyl-2(5H)-furanone on polar stationary phases provides a reproducible identification parameter that distinguishes it from co-eluting hydroxylated furanones. On CP-WAX 57CB polar columns, the compound exhibits a Kovats RI of 1631 (temperature ramp: 50°C for 5 min, then 2 K/min to 210°C; helium carrier), while on Carbowax columns with custom temperature programs, RI values of 1637 and 1639 have been reported [1]. These RI values place the compound in a retention window that is resolvable from sotolon (which typically elutes later due to its additional hydroxyl group increasing polarity) and from maple furanone (which has a higher molecular weight, MW 142.15 vs. 112.13 for the target) [2]. The NIST-standardized RI data, compiled from multiple independent laboratories, provide validated reference values suitable for inclusion in targeted GC-MS/MS methods for food and fermentation volatile analysis .

GC Retention Index
Reported
RI 1631–1639 (polar columns)
Resolvable from hydroxylated furanones; supports GC-MS identification.
NIST-validated; column-specific RI.
GC-MS method development Volatile identification Food authentication

High-Value Application Scenarios for xi-3,5-Dimethyl-2(5H)-furanone (CAS 5584-69-0) Based on Quantitative Differentiation Evidence


Smoke-Curing Process Optimization and Quality Control Marker for Industrial Bacon and Smoked Meat Products

The 17,650-fold concentration increase of xi-3,5-dimethyl-2(5H)-furanone during liquid smoke curing—from a near-zero baseline (0.02 µg/kg) to a plateau of 338–353 µg/kg [1]—positions this compound as a superior process marker for industrial smoke-curing optimization. Unlike furfural, which has a detectable baseline and moderate fold-increase (~1,185×), the target compound's dynamic range enables precise tracking of smoke penetration and curing progression. Quality control laboratories can deploy targeted SPME-GC-MS methods using the NIST-validated RI values (1631 on CP-WAX 57CB) [2] for rapid, quantitative assessment of smoke flavor development, supporting consistent product specification adherence across production batches.

Fungal Fermentation-Derived Natural Savory Flavor Ingredient Development

The finding that xi-3,5-dimethyl-2(5H)-furanone constitutes 64.12% of total volatile flavor compounds in Ganoderma lucidum submerged-cultured broth [3] establishes this compound as a primary target for fungal fermentation-based natural flavor production. Industrial biotechnology firms developing clean-label savory, smoky, or mushroom flavor ingredients can leverage this compound's dominant volatile signature as both a fermentation yield indicator and a purification target. Its non-hydroxylated structure and non-ionizable character (pKa 15.13) [4] further simplify downstream processing, as pH-dependent liquid-liquid extraction variability—a known challenge with hydroxylated furanones—is eliminated.

Analytical Reference Standard for Smoke and Processed Meat Flavor Authentication

The combination of NIST-validated Kovats retention indices (RI 1631–1639 on polar columns) [5], the absence of concentration-dependent dimerization behavior (HBD count = 0) [6], and its unique association with smoke-cured and cooked meat products makes xi-3,5-dimethyl-2(5H)-furanone an ideal analytical reference standard for food authentication workflows. Regulatory and contract testing laboratories can use this compound as a robust, monomeric calibrant for GC-MS methods targeting smoke flavor authenticity in premium bacon, smoked fish, and liquid smoke products, avoiding the non-linear calibration challenges associated with dimerizing hydroxylated furanone standards.

pH-Independent Flavor Formulation for Shelf-Stable Processed Foods

The >5-order-of-magnitude pKa difference between xi-3,5-dimethyl-2(5H)-furanone (pKa 15.13) and its hydroxylated counterparts sotolon (pKa ~9.3) and furaneol (pKa ~9.6) enables pH-independent performance in multi-pH food product lines. Flavor formulators developing savory snack seasonings, retort-stable sauces, or fermented condiments that span acidic to neutral pH ranges can select this compound to deliver consistent smoky-bacon notes without pH-driven partitioning shifts, a documented complication when formulating with partially ionizable hydroxylated furanones.

Application
Selection Property
Validation Focus
Smoke-curing process marker studies
Non-hydroxylated furanone specificity
SPME-GC-MS retention index and concentration monitoring
Fungal fermentation flavor research
Dominant volatile signature purity
GC-MS volatile profiling and yield consistency
Smoke and meat flavor authentication analysis
Monomeric calibrant linearity
RI-based GC-MS method validation and calibration
pH-independent flavor formulation studies
Non-ionizable lactone stability
Multi-pH partitioning consistency and sensory evaluation
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